Cas no 2228512-47-6 (1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine)

1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine
- 1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine
- EN300-1831636
- 2228512-47-6
-
- インチ: 1S/C10H15N3/c1-13-7-8(6-12-13)9(2-3-9)10(11)4-5-10/h6-7H,2-5,11H2,1H3
- InChIKey: HBQLMXURFWZWKS-UHFFFAOYSA-N
- ほほえんだ: NC1(CC1)C1(C2C=NN(C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 177.126597491g/mol
- どういたいしつりょう: 177.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 43.8Ų
1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831636-2.5g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1831636-0.1g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1831636-5g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1831636-0.05g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1831636-10.0g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1831636-10g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1831636-1g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1831636-0.25g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1831636-0.5g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1831636-1.0g |
1-[1-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]cyclopropan-1-amine |
2228512-47-6 | 1g |
$1557.0 | 2023-06-01 |
1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amineに関する追加情報
Research Brief on 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine (CAS: 2228512-47-6)
The compound 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine (CAS: 2228512-47-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylamine scaffold and pyrazole moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have explored its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.
Recent research efforts have focused on the synthesis and optimization of 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine, aiming to improve its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that enhances yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further preclinical evaluation.
Pharmacological evaluations have revealed that 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine exhibits high affinity for specific serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor profile suggests potential applications in treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. In vitro and in vivo studies have demonstrated its ability to modulate receptor activity with minimal off-target effects, a critical factor in CNS drug development.
In addition to its CNS applications, recent investigations have explored the compound's role in oncology. Preliminary data from a 2024 study indicate that 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine may inhibit certain kinase pathways involved in tumor proliferation. While these findings are still in the early stages, they open new avenues for research into its potential as an adjunct therapy in cancer treatment.
The safety profile of 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine has also been a focus of recent studies. Toxicology assessments in animal models have shown favorable results, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand its long-term safety and potential drug-drug interactions.
In conclusion, 1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine (CAS: 2228512-47-6) represents a promising candidate for further development in both CNS and oncology therapeutics. Its unique chemical structure, combined with its favorable pharmacological and safety profiles, positions it as a valuable lead compound for future drug discovery efforts. Continued research will be essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.
2228512-47-6 (1-1-(1-methyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine) 関連製品
- 186423-00-7(Octanedioic acid, 2-hexyl-3,5-dihydroxy-)
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 2375652-85-8(4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)
- 173401-47-3(Norbiotinamine)
- 4074-43-5(Phenol, 3-butyl-)
- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)
- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)
- 4664-45-3(5-(4-methylbenzyl)-2-furoic Acid)




